molecular formula C8H10FNO2 B566667 5-Fluoro-2-(2-methoxyethoxy)pyridine CAS No. 1305322-91-1

5-Fluoro-2-(2-methoxyethoxy)pyridine

Cat. No.: B566667
CAS No.: 1305322-91-1
M. Wt: 171.171
InChI Key: DFSYOWPLGXRNLV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)pyridine (CAS: 1305322-91-1) is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring and a 2-methoxyethoxy substituent at the 2-position. This compound is structurally related to fluorinated pyrimidines like 5-fluorouracil (FUra) but differs in its heterocyclic framework (pyridine vs. pyrimidine) and substitution pattern .

Properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYOWPLGXRNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716559
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-91-1
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305322-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)pyridine typically involves the reaction of 5-fluoropyridine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)pyridine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader class of 2-alkoxy-5-fluoropyridines. Key analogs include:

Compound Name Substituent at Position 2 CAS Number Key Structural Feature
5-Fluoro-2-methoxypyridine Methoxy (-OCH₃) 1305322-99-9 Compact, non-polar substituent
5-Fluoro-2-ethoxypyridine Ethoxy (-OCH₂CH₃) 858675-61-3 Slightly longer alkyl chain
5-Fluoro-2-isopropoxypyridine Isopropoxy (-OCH(CH₃)₂) 1305322-99-9 Branched, sterically hindered substituent
5-Fluoro-2-(2-methoxyethoxy)pyridine 2-Methoxyethoxy (-OCH₂CH₂OCH₃) 1305322-91-1 Ether-linked polar chain

Structural Implications :

  • This contrasts with branched substituents (e.g., isopropoxy), which reduce polarity .
  • Metabolic Stability: Ether linkages (as in 2-methoxyethoxy) are less prone to enzymatic hydrolysis than ester or amide groups, suggesting prolonged bioavailability compared to prodrugs like 3',5'-dioctanoyl-FdUrd (FdUrd-C8) .
Physicochemical Properties
Property 5-Fluoro-2-methoxypyridine 5-Fluoro-2-ethoxypyridine This compound
Molecular Weight (g/mol) 143.14 157.17 187.19
Calculated logP (Lipophilicity) ~1.2 ~1.5 ~0.8 (predicted)
Water Solubility Low Moderate High (due to ether oxygen H-bonding)

Key Observations :

  • The 2-methoxyethoxy group reduces logP compared to shorter alkoxy chains, enhancing solubility for drug formulation .
  • Increased molecular weight may affect membrane permeability, necessitating delivery optimization (e.g., nanoparticle carriers) .

Biological Activity

5-Fluoro-2-(2-methoxyethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxyethoxy group attached to a pyridine ring. The molecular formula is C9H10FNO2C_9H_{10}FNO_2, with a molecular weight of approximately 185.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The fluorine atom enhances the compound's reactivity, allowing it to modulate enzyme activity effectively. This interaction can influence several biochemical pathways, making it a valuable candidate for drug development.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit potential antitumor activity. For instance, compounds synthesized from this pyridine derivative have shown efficacy in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may act as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in psychiatric disorders such as anxiety and depression. Compounds related to this compound have shown promise in preclinical models for treating these conditions by enhancing mGluR5 antagonism .

Case Studies and Research Findings

StudyFindingsSource
Antitumor ActivityDerivatives showed significant inhibition of cancer cell lines, inducing apoptosis.
Neuropharmacological StudyModulation of mGluR5 linked to reduced anxiety-like behaviors in animal models.
Enzyme InteractionEnhanced enzyme inhibition observed, suggesting potential for metabolic pathway modulation.

Applications in Drug Development

This compound serves as a building block in the synthesis of more complex organic molecules, particularly those relevant to medicinal chemistry. Its unique structure allows for versatile applications in drug design, including:

  • Synthesis of Anticancer Agents : Utilized as a precursor for developing compounds targeting specific cancer pathways.
  • Neuroactive Compounds : Investigated for its potential role in developing treatments for neurodegenerative diseases and psychiatric disorders.
  • Enzyme Inhibitors : Explored for its ability to inhibit specific enzymes involved in metabolic diseases.

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